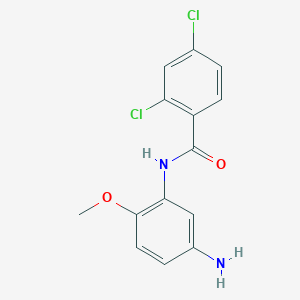![molecular formula C11H10N2O5 B413701 7'-METHYL-5'-NITRO-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE](/img/structure/B413701.png)
7'-METHYL-5'-NITRO-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-methyl-5’-nitrospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by its unique spiro structure, which involves a dioxolane ring fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-methyl-5’-nitrospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an indole derivative, followed by the formation of the spirocyclic dioxolane ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7’-methyl-5’-nitrospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Various halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
7’-methyl-5’-nitrospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7’-methyl-5’-nitrospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole moiety may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-nitroindole: Shares the nitroindole core but lacks the spirocyclic dioxolane ring.
7-methylindole: Similar methyl substitution but without the nitro group and spiro structure.
Spiroindoline derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
7’-methyl-5’-nitrospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is unique due to its combination of a nitro group, a methyl group, and a spirocyclic dioxolane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C11H10N2O5 |
|---|---|
Molecular Weight |
250.21g/mol |
IUPAC Name |
7'-methyl-5'-nitrospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C11H10N2O5/c1-6-4-7(13(15)16)5-8-9(6)12-10(14)11(8)17-2-3-18-11/h4-5H,2-3H2,1H3,(H,12,14) |
InChI Key |
IOHLEXKNRQQQQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1NC(=O)C23OCCO3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C23OCCO3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,7-dibenzyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413625.png)
![7-allyl-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413626.png)
![2-Bromo-6-{[(5-sec-butyl-2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B413628.png)
![2-({[4-Bromo-3-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B413629.png)
![N-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}-2-furamide](/img/structure/B413631.png)
![4-[({4-[(3-Methylbenzoyl)amino]phenyl}imino)methyl]phenyl 4-chlorobenzoate](/img/structure/B413632.png)
![N-[3-({3-bromo-2-hydroxy-5-nitrobenzylidene}amino)phenyl]-4-fluorobenzamide](/img/structure/B413635.png)
![5-Chloro-2-{4-[(3-{3-nitrophenyl}-2-propenylidene)amino]phenyl}-1,3-benzoxazole](/img/structure/B413636.png)
![4-Bromo-2-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methoxyphenol](/img/structure/B413639.png)
![3-({[4-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-1-hydroxy-2-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B413640.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B413641.png)
